1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a naphthalen-1-ylmethyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Hydroxypropylation: The benzo[d][1,3]dioxole is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Urea Formation: The final step involves the reaction of the hydroxypropyl derivative with naphthalen-1-ylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, while the aromatic rings can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can be compared with other similar compounds such as:
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea: Similar structure but with an ethyl group instead of a propyl group.
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-22(26,17-9-10-19-20(11-17)28-14-27-19)13-24-21(25)23-12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11,26H,12-14H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUKJKGNCYHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC2=CC=CC=C21)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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